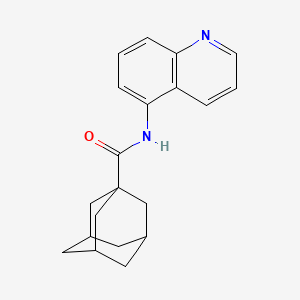![molecular formula C16H22N4O B12487271 N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12487271.png)
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an oxadiazole ring, and an aniline group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the oxadiazole ring is often formed via the cyclization of appropriate hydrazides and carboxylic acids. The final step involves the coupling of these rings with aniline under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as:
- N,N-dimethylaniline
- 4-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- 4-(piperidin-4-ylmethyl)-1,3,4-oxadiazole
Uniqueness
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H22N4O |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline |
InChI |
InChI=1S/C16H22N4O/c1-20(2)14-5-3-13(4-6-14)16-18-15(21-19-16)11-12-7-9-17-10-8-12/h3-6,12,17H,7-11H2,1-2H3 |
Clave InChI |
YJKUMCMURGUYBE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-phenoxybenzamide](/img/structure/B12487191.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)
![2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B12487202.png)
![1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487222.png)
![N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B12487225.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)

![N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide](/img/structure/B12487245.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-3-methyl-1H-indole](/img/structure/B12487258.png)
![2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12487259.png)
![3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one](/img/structure/B12487264.png)
![1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B12487270.png)
